molecular formula C13H10FNO4 B14145240 3-Quinolinecarboxylic acid,1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo- CAS No. 130579-27-0

3-Quinolinecarboxylic acid,1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo-

Cat. No.: B14145240
CAS No.: 130579-27-0
M. Wt: 263.22 g/mol
InChI Key: GLPHFHRWJZECNZ-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo-: is a complex organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization and subsequent functional group modifications to yield the target compound .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may include steps like esterification, cyclization, and selective fluorination, followed by purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The fluoro and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) and organolithium compounds.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the fluoro and hydroxy groups enhances its binding affinity to biological targets .

Medicine: Medicinally, this compound and its derivatives are investigated for their antimicrobial and anticancer properties. The quinoline core structure is known for its ability to interact with DNA and proteins, making it a promising candidate for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor function by interacting with specific binding sites, altering cellular signaling pathways .

Comparison with Similar Compounds

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
  • 1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

Comparison: Compared to these similar compounds, 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo- is unique due to the presence of the hydroxy group at the 7th position. This functional group enhances its chemical reactivity and potential biological activity. The combination of the cyclopropyl and fluoro groups also contributes to its distinct properties, making it a valuable compound for various applications .

Properties

CAS No.

130579-27-0

Molecular Formula

C13H10FNO4

Molecular Weight

263.22 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-hydroxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H10FNO4/c14-9-3-7-10(4-11(9)16)15(6-1-2-6)5-8(12(7)17)13(18)19/h3-6,16H,1-2H2,(H,18,19)

InChI Key

GLPHFHRWJZECNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)O)F)C(=O)O

Origin of Product

United States

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